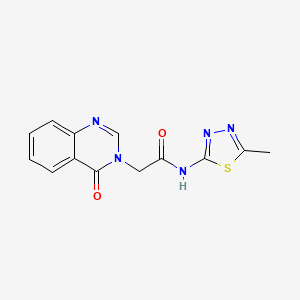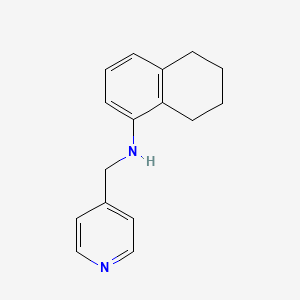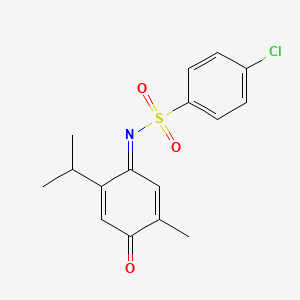![molecular formula C16H15N5O2 B5798775 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal activities.
Wirkmechanismus
The exact mechanism of action of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have antimicrobial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide in lab experiments is its potential as a drug candidate for various diseases. It has also been reported to have low toxicity and high selectivity towards certain enzymes, making it a promising therapeutic agent. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to understand its effects on different enzymes and pathways. Additionally, future studies could focus on improving its solubility and bioavailability to enhance its efficacy as a therapeutic agent.
Conclusion:
In conclusion, 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies could focus on investigating its potential as a drug candidate for various diseases and improving its solubility and bioavailability to enhance its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide has been reported in various literature sources. One of the methods involves the reaction of 4-amino-N-(4-ethylphenyl)benzamide with sodium azide in the presence of copper(II) sulfate pentahydrate and sodium ascorbate in dimethylformamide (DMF) at 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain the final product.
Eigenschaften
IUPAC Name |
4-[5-(4-ethylphenoxy)tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-11-3-9-14(10-4-11)23-16-18-19-20-21(16)13-7-5-12(6-8-13)15(17)22/h3-10H,2H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGJHDYDAOWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)



![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)


![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)